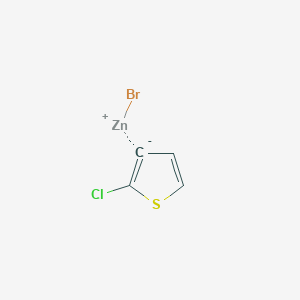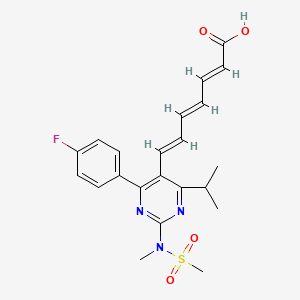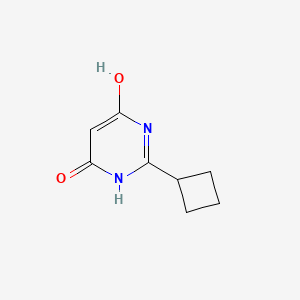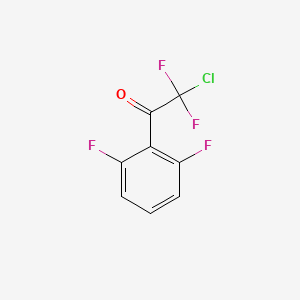
2-Chlorothiophen-3-ylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chlorothiophen-3-ylZinc bromide is an organozinc compound that features a thiophene ring substituted with a chlorine atom and a zinc bromide moiety. This compound is of interest in organic synthesis due to its reactivity and utility in various chemical transformations.
准备方法
2-Chlorothiophen-3-ylZinc bromide can be synthesized through the reaction of 2-chlorothiophene with zinc and bromine sources under controlled conditions. One common method involves the use of a Grignard reagent, where 2-chlorothiophene is first converted to its corresponding Grignard reagent using magnesium and an alkyl halide. This intermediate is then reacted with zinc bromide to yield this compound .
化学反应分析
2-Chlorothiophen-3-ylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, although these are less common for the zinc bromide derivative.
科学研究应用
2-Chlorothiophen-3-ylZinc bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: Thiophene derivatives, including this compound, are used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
作用机制
The mechanism of action of 2-Chlorothiophen-3-ylZinc bromide in chemical reactions involves the transfer of the thiophene moiety to other molecules. In cross-coupling reactions, the zinc bromide moiety facilitates the transfer of the thiophene ring to an organic halide, forming a new carbon-carbon bond. The presence of a palladium catalyst is crucial in these reactions, as it activates the organic halide and promotes the coupling process .
相似化合物的比较
2-Chlorothiophen-3-ylZinc bromide can be compared with other organozinc compounds such as:
2-Bromothiophen-3-ylZinc bromide: Similar in structure but with a bromine atom instead of chlorine, it exhibits slightly different reactivity and selectivity in chemical reactions.
2-Iodothiophen-3-ylZinc bromide: The iodine derivative is more reactive due to the larger atomic radius and weaker carbon-iodine bond.
Thiophen-3-ylZinc bromide: Lacks the halogen substituent, making it less reactive in certain substitution reactions.
Each of these compounds has unique properties that make them suitable for specific applications in organic synthesis and material science.
属性
分子式 |
C4H2BrClSZn |
|---|---|
分子量 |
262.9 g/mol |
IUPAC 名称 |
bromozinc(1+);2-chloro-3H-thiophen-3-ide |
InChI |
InChI=1S/C4H2ClS.BrH.Zn/c5-4-2-1-3-6-4;;/h1,3H;1H;/q-1;;+2/p-1 |
InChI 键 |
HRVBPHDDKQETIR-UHFFFAOYSA-M |
规范 SMILES |
C1=CSC(=[C-]1)Cl.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B14888085.png)


![3,5,7-Trichlorothieno[3,2-b]pyridine](/img/structure/B14888105.png)

![(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14888115.png)
![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate](/img/structure/B14888125.png)
![(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine](/img/structure/B14888138.png)
![(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2'-[1,3]dioxolan]-1(4H)-one](/img/structure/B14888139.png)
![8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14888142.png)
